N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024244
InChI: InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-11,25-26H,3-4,6H2,(H,21,28)(H2,20,23,27)/t8-,9+,10+,11?/m0/s1
SMILES:
Molecular Formula: C16H16F3N5O5
Molecular Weight: 415.32 g/mol

N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

CAS No.:

Cat. No.: VC16024244

Molecular Formula: C16H16F3N5O5

Molecular Weight: 415.32 g/mol

* For research use only. Not for human or veterinary use.

N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide -

Specification

Molecular Formula C16H16F3N5O5
Molecular Weight 415.32 g/mol
IUPAC Name N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-11,25-26H,3-4,6H2,(H,21,28)(H2,20,23,27)/t8-,9+,10+,11?/m0/s1
Standard InChI Key VJDQPKUZXPIHOO-JSBCTHHUSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O
Canonical SMILES C1C(C(OC1N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O

Introduction

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine ring and the attachment of the oxolane and trifluoroacetamide moieties. Common methods might involve nucleophilic substitution, condensation reactions, and protection-deprotection strategies to ensure the correct stereochemistry.

Biological Activity

Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidines, have been studied for their potential as inhibitors of various enzymes and receptors. For example, some pyrrolopyrimidines are known to inhibit vascular endothelial growth factor receptors (VEGFRs), which are involved in angiogenesis and tumor growth . The specific biological activity of this compound would depend on its ability to interact with biological targets, which could be influenced by its stereochemistry and functional groups.

Research Findings and Potential Applications

While specific research findings on this exact compound are not available, compounds with similar structures have shown promise in various therapeutic areas, including oncology and cardiovascular diseases. Further research would be needed to determine the potential applications of this compound.

Data Tables

Given the lack of specific data on this compound, the following table provides a general overview of the types of data that might be relevant for similar compounds:

PropertyDescription
Molecular FormulaNot specified
Molecular WeightNot specified
Stereochemistry(2R,4S,5R)
Functional GroupsAmino, hydroxyl, hydroxymethyl, trifluoroacetamide
Potential Biological ActivityEnzyme inhibition, receptor modulation
Synthesis MethodsNucleophilic substitution, condensation reactions

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